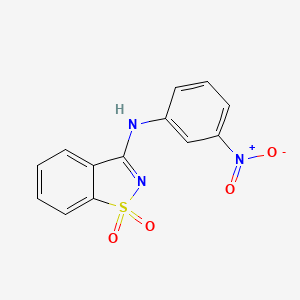![molecular formula C16H18N8O B5509594 3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)
3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazolo and pyrazine derivatives involves complex reactions, including cyclocondensation and reactions with heterocyclic amines. For instance, the synthesis of pyrazolo[3,4-d]pyridazine and pyrido[1,2-a]benzimidazole derivatives involves regioselective 1,3-dipolar cycloaddition reactions and subsequent treatments with different reagents (Shaaban et al., 2008).
Molecular Structure Analysis
The structural elucidation of such compounds typically involves spectral data and elemental analysis. For example, the molecular structures of new pyrazolo[5,1-c]triazines and isoxazolo derivatives have been confirmed using spectral data, providing insights into the molecular framework and its electronic distribution (Abdelhamid et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such molecules include cyclocondensation with hydroxylamine or hydrazine, leading to various heterocyclic structures. The reactivity of these compounds under different conditions helps in synthesizing a range of derivatives with potential biological activities (Desenko et al., 1998).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- Compounds with similar structural features have demonstrated notable antibacterial and antifungal properties. For example, a study by Hassan (2013) synthesized a range of pyrazoline and pyrazole derivatives, showing effectiveness against various bacteria and fungi, including E. coli and S. aureus, indicating their potential use in developing new antimicrobial agents (Hassan, 2013).
Synthesis of Novel Compounds
- Various studies have focused on the synthesis of new compounds containing the triazolo[4,3-a]pyrazine moiety. El-Barbary et al. (2001) synthesized novel 3,7-dimethyl pyrazolo[5,1-c][1,2,4]triazin-4-ones, which could have potential applications in various chemical and pharmaceutical fields (El-Barbary et al., 2001).
Formation of Supramolecular Structures
- Wang et al. (2014) discussed the formation of energetic multi-component molecular solids with the involvement of N-containing heterocycles, which included triazolo[4,3-a]pyrazine derivatives. These compounds formed larger structures through hydrogen bonding and weak intermolecular interactions, indicating their utility in material science and engineering (Wang et al., 2014).
Anticancer Activity
- A study by Pei et al. (2022) synthesized a series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds structurally similar to 3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine, and screened them for anticancer activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Pei et al., 2022).
Antimicrobial Agents
- Mabkhot et al. (2016) synthesized new heterocyclic compounds, including derivatives of 1,2,4-triazolo[4,3-a]pyrazine, and tested them for antibacterial and antifungal activities. These compounds showed promising results against various microbial species, indicating their potential as antimicrobial agents (Mabkhot et al., 2016).
Eigenschaften
IUPAC Name |
(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(2-methyltetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-10-8-23(9-14-18-17-11(2)24(10)14)16(25)13-6-4-12(5-7-13)15-19-21-22(3)20-15/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLPLGGUBPPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)
![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)


![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)
![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)
![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)